molecular formula C17H12F3N3O2 B2677974 4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946340-22-3

4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B2677974
CAS No.: 946340-22-3
M. Wt: 347.297
InChI Key: GYWGRTCQSOKPNH-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic quinoline-3-carboxamide derivative of significant interest in medicinal chemistry and pharmacological research. Quinoline carboxamides have been identified as a promising scaffold in drug discovery, with research indicating potent biological activities. This compound is part of a class of molecules investigated for their potential to target infectious diseases. Notably, structurally related quinoline-4-carboxamides have demonstrated excellent antiplasmodial activity by inhibiting the novel target Plasmodium falciparum translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite . Furthermore, the 4-hydroxy-2-quinolone-3-carboxamide core structure has been explored as a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB), a validated target for developing new antibiotics against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is a common bioisostere in drug design, often used to enhance metabolic stability and binding affinity. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers can employ this compound in various stages of drug development, including hit-to-lead optimization, mechanism of action studies, and as a chemical probe for validating new biological targets.

Properties

IUPAC Name

N-(4-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-5-6-21-13(7-9)23-16(25)11-8-22-14-10(15(11)24)3-2-4-12(14)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGRTCQSOKPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Hydroxylation and carboxamide formation: These steps might involve selective hydroxylation reactions and subsequent amide bond formation using carboxylic acid derivatives and amine reagents.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the nitro or carbonyl groups, leading to amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted quinolines and pyridines.

Scientific Research Applications

Medicinal Chemistry

The compound's quinoline structure suggests potential as an antimalarial or antibacterial agent. Research has shown that derivatives of quinoline can inhibit various biological targets, including enzymes and receptors involved in disease processes. For instance, studies have indicated that quinoline derivatives can exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

Biological Studies

The compound may serve as a tool in biological research to study enzyme interactions or cellular processes. Its ability to act as a fluorescent probe allows for tracking biological events in live cells, which can be crucial for understanding disease mechanisms and drug actions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related quinoline compounds. For example, compounds similar to 4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide have demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development into new antibiotics .

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the synthesis of specialty chemicals and materials within industrial settings. Its unique chemical structure may allow it to act as a building block for more complex molecules.

Case Study 1: Antimalarial Activity

A series of quinoline derivatives were screened for their antiplasmodial activity, revealing that modifications at specific positions could enhance efficacy against malaria. Compounds similar to this compound showed promising results with low nanomolar potency in vitro and effective oral bioavailability in animal models .

Case Study 2: Antimicrobial Screening

Research on various quinoline derivatives demonstrated their effectiveness against a range of bacteria. Compounds exhibiting electron-withdrawing groups showed increased antibacterial activity, suggesting that structural modifications can significantly impact efficacy . The presence of the trifluoromethyl group was noted to enhance the overall antimicrobial potency.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential antimalarial and antibacterial agentEffective against Plasmodium falciparum
Biological StudiesTool for studying enzyme interactions and cellular processesActs as a fluorescent probe
Antimicrobial ActivitySignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosaEnhanced activity with specific structural modifications
Industrial ApplicationsBuilding block for specialty chemicalsUseful in synthesizing complex organic compounds

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as a drug, it might inhibit a particular enzyme or receptor. The molecular targets could include DNA, proteins, or cell membranes, and the pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other quinoline derivatives and heterocyclic systems are summarized below.

Table 1: Structural Analogs of 4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

CAS No. Compound Name Similarity Score Key Structural Differences
23851-84-5 Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 0.72 Carboxylate ester at position 3 (vs. carboxamide)
26893-12-9 Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 0.76 Trifluoromethyl at position 6 (vs. 8)
1701-18-4 2-(Trifluoromethyl)quinolin-4-ol 0.74 Trifluoromethyl at position 2 (vs. 8); hydroxyl at C4
1227571-99-4 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine 0.71 Pyridine core (vs. quinoline); methoxy and amine groups
Unspecified (4aR)-4a-Ethyl-1-[(3-fluorophenyl)methyl]-...† Pyrrolo[1,2-b]pyridazine core (vs. quinoline)

†Example 9 from EP 4 374 877 A2 (heterocyclic core differs but shares trifluoromethyl and carboxamide groups) .

Quinoline-Based Analogs

  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 23851-84-5): Shares the quinoline core, 4-hydroxy, and 8-trifluoromethyl groups with the target compound.
  • Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9): Positional isomerism of the trifluoromethyl group (C6 vs. C8) may alter steric and electronic interactions in biological systems.

Heterocyclic Systems with Functional Overlap

  • Pyridazine Derivatives (EP 4 374 877 A2) : Compounds like (4aR)-4a-Ethyl-1-[(3-fluorophenyl)methyl]-... feature a pyrrolo[1,2-b]pyridazine core but retain trifluoromethyl and carboxamide groups. Such analogs highlight the role of trifluoromethyl in enhancing metabolic stability across diverse scaffolds .

Structural and Functional Implications

  • Trifluoromethyl Position : The 8-position in the target compound may optimize steric interactions compared to 6- or 2-substituted analogs, as seen in CAS 26893-12-9 and 1701-18-4 .
  • Carboxamide vs.
  • Core Scaffold: Quinoline’s planar structure facilitates intercalation or π-π interactions, whereas pyridazine or pyridine cores may prioritize different binding modes .

Biological Activity

4-Hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, noted for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

Chemical Structure

The compound features a quinoline core substituted with a hydroxy group, a trifluoromethyl group, and a pyridine moiety, which contribute to its biological efficacy. The specific arrangement of these functional groups is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, a related study involving 7-trifluoromethyl-4-hydroxyquinoline derivatives showed promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for some derivatives reached as low as 6.25 µg/ml, indicating potent antibacterial activity .

CompoundMIC (µg/ml)Target Organism
6d6.25Mycobacterium smegmatis
7a12.5Pseudomonas aeruginosa
9c25Candida albicans

The presence of the trifluoromethyl group is believed to enhance the compound's lipophilicity and bioavailability, contributing to its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For example, compounds similar to this compound have shown activity against various cancer cell lines. In vitro assays indicated that such compounds can inhibit cell proliferation in human cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

Research highlighted that modifications in the quinoline structure can lead to enhanced activity against specific cancer types. For instance, derivatives with electron-withdrawing groups demonstrated increased potency against breast cancer cells .

Anti-inflammatory Activity

Quinoline derivatives are also recognized for their anti-inflammatory properties. Studies have shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. The mechanisms often involve the modulation of signaling pathways such as NF-kB and MAPK .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives revealed that compounds with specific substitutions at the C-6 and C-8 positions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could significantly influence the biological activity of these compounds .
  • Anticancer Mechanism : Research on quinoline-based compounds indicated that they could induce apoptosis in cancer cells through caspase activation pathways. This was evidenced by flow cytometry analysis showing increased levels of apoptotic markers in treated cells compared to controls .

Q & A

What are the optimized synthetic routes for 4-hydroxy-N-(4-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Construct the quinoline scaffold via Gould-Jacobs cyclization using substituted anilines and β-keto esters under reflux conditions .

Functionalization : Introduce the trifluoromethyl group at position 8 using halogen exchange (Halex) reactions with CuI/CF₃I or via palladium-catalyzed cross-coupling .

Carboxamide Coupling : React the carboxylic acid intermediate (quinoline-3-carboxylic acid) with 4-methylpyridin-2-amine using coupling agents like PyBOP or HATU in DMF/DMSO, with N-methylmorpholine (NMM) as a base .
Optimization Tips : Microwave-assisted synthesis reduces reaction time, while purification via flash chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

What analytical techniques are recommended for structural confirmation and purity assessment?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., trifluoromethyl at position 8) and carboxamide bond formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 392.1) .
  • Infrared Spectroscopy (IR) : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
  • HPLC/UPLC : Quantifies purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Level: Advanced
Methodological Answer:
Contradictions may arise from assay conditions or structural analogs. Strategies include:

  • Comparative Binding Assays : Test the compound alongside analogs (e.g., trifluoromethyl vs. methyl substituents) under standardized conditions .
  • Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes with target proteins (e.g., kinases or receptors) .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
    Example : A study showed that trifluoromethyl substitution at position 8 enhances kinase inhibition 10-fold compared to methyl groups, explaining potency variations .

What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Level: Advanced
Methodological Answer:

  • Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxy at position 4) or formulate with cyclodextrins .
  • Metabolic Stability : Replace labile groups (e.g., methylpyridine with deuterated analogs) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the hydroxy group as a phosphate ester for improved bioavailability .
    Data Table : Substituent Effects on Solubility and Activity
Substituent (Position)Solubility (mg/mL)IC₅₀ (nM)Source
-CF₃ (8)0.1512.3
-CH₃ (8)0.45132.7
-OH (4)1.208.9

How to design experiments to assess enzyme inhibition mechanisms?

Level: Advanced
Methodological Answer:

  • Kinetic Assays : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Molecular Dynamics (MD) Simulations : Model interactions with catalytic residues (e.g., ATP-binding pockets in kinases) .
    Case Study : Docking studies revealed that the trifluoromethyl group forms hydrophobic interactions with kinase hinge regions, explaining nanomolar IC₅₀ values .

How to address stability issues under varying pH or temperature conditions?

Level: Advanced
Methodological Answer:

  • Stress Testing : Expose the compound to pH 1–13 and 40–80°C, monitoring degradation via HPLC .
  • Excipient Screening : Test stabilizers (e.g., mannitol) in lyophilized formulations .
  • Spectroscopic Monitoring : Use UV-Vis or NMR to detect hydrolysis of the carboxamide bond .
    Key Finding : The hydroxy group at position 4 enhances stability at neutral pH but accelerates degradation under acidic conditions .

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